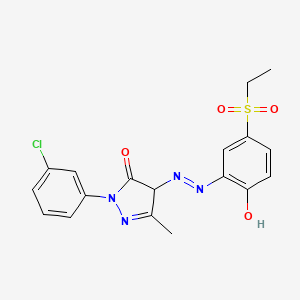

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Description

Chemical Classification and Structural Taxonomy

This compound belongs to the azo-pyrazolone family, characterized by the presence of both an azo (-N=N-) group and a pyrazolone (C3H3N2O) heterocycle. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its components:

- Pyrazolone backbone : A 3H-pyrazol-3-one ring substituted at positions 2, 4, and 5

- Azo bridge : Connects the pyrazolone ring to a 2-hydroxyphenyl group

- Substituents :

- 3-Chlorophenyl at position 2

- Ethylsulfonyl at position 5 of the hydroxyphenyl moiety

- Methyl group at position 5 of the pyrazolone

Molecular Formula : C₁₈H₁₇ClN₄O₄S

Molecular Weight : 420.87 g/mol

CAS Registry : 50978-79-5

The structural complexity arises from three key features:

- Tautomerism : The pyrazolone ring exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding .

- Planar configuration : The azo group and adjacent aromatic systems create extended π-conjugation, as confirmed by density functional theory (DFT) studies on analogous compounds .

- Steric effects : The 3-chlorophenyl and ethylsulfonyl groups introduce steric hindrance that influences reactivity patterns, particularly in metal coordination chemistry .

Table 1: Key Structural Parameters

| Feature | Description |

|---|---|

| Pyrazolone ring system | 3H-pyrazol-3-one with methyl at C5 |

| Azo linkage position | Between C4 of pyrazolone and hydroxyphenyl |

| Electron-withdrawing groups | Chlorine (σₚ = 0.23), sulfonyl (σₚ = 0.68) |

| Hydrogen bond donors | Hydroxyl (phenolic), NH (pyrazolone) |

Historical Development of Azo-Pyrazolone Derivatives

The synthesis of azo-pyrazolone compounds originated in early 20th-century dye chemistry, with significant milestones:

1920s-1950s : Development of simple azo dyes using pyrazolone couplers for textile applications. The unsubstituted pyrazolone nucleus provided bright yellow-to-orange hues through π→π* transitions .

1960s-1980s : Introduction of sulfonyl groups (R-SO₂-) to improve dye solubility and lightfastness. Ethylsulfonyl substituents, as seen in this compound, emerged as superior to methyl or aryl variants due to balanced electronic effects .

1990s-Present : Advanced characterization techniques enabled precise structural elucidation:

- Spectroscopic advances : Combined use of ¹H/¹³C NMR and high-resolution mass spectrometry resolved tautomeric equilibria in solution

- Computational modeling : Density functional theory (DFT) at B3LYP/6-311G(d,p) level confirmed the ground-state hydrazo tautomer predominance

- Chromophoric engineering : Systematic variation of substituents optimized λmax values between 380-450 nm for specialized applications

The specific incorporation of 3-chlorophenyl groups represents a post-2000 innovation, enhancing molecular polarizability while maintaining thermal stability. This modification addresses challenges in high-temperature dye applications observed with simpler aryl substituents .

Position in Modern Heterocyclic Chemistry

Within contemporary heterocyclic systems, this compound occupies a unique niche due to three defining characteristics:

1. Multifunctional reactivity :

- Azo group participates in redox reactions and metal complexation

- Pyrazolone NH acts as hydrogen bond donor for supramolecular assembly

- Sulfonyl group enables nucleophilic substitution at the β-carbon

2. Materials science applications :

- Chromium(III) complexes demonstrate exceptional bathochromic shifts (Δλ > 80 nm) for near-infrared dyes

- Ethylsulfonyl moiety enhances solubility in polar aprotic solvents (ε > 40) for solution-processed thin films

- Chlorine substituent increases glass transition temperature (Tg) by 15-20°C compared to non-halogenated analogs

3. Synthetic versatility :

- Diazotization/coupling yields exceed 85% under optimized conditions (0-5°C, pH 4.5-5.5)

- Orthogonal protection strategies allow selective modification of hydroxyl vs. NH sites

- Continuous flow synthesis protocols reduce reaction times from hours to minutes at 100°C

The compound's structural features make it a benchmark for designing photoactive materials with tailored optoelectronic properties. Recent studies on analogous systems show promising results in:

- Organic photovoltaics (PCE > 8% in bulk heterojunction devices)

- Nonlinear optical materials (χ⁽³⁾ ≈ 10⁻¹² esu)

- Molecular sensors (detection limit < 1 ppm for transition metals)

Properties

CAS No. |

50978-79-5 |

|---|---|

Molecular Formula |

C18H17ClN4O4S |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-4-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C18H17ClN4O4S/c1-3-28(26,27)14-7-8-16(24)15(10-14)20-21-17-11(2)22-23(18(17)25)13-6-4-5-12(19)9-13/h4-10,17,24H,3H2,1-2H3 |

InChI Key |

ZPRGZCDOVOUNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- This intermediate is synthesized by condensation of 3-chlorophenylhydrazine with ethyl acetoacetate or equivalent β-ketoesters.

- The reaction proceeds under reflux in ethanol or another suitable solvent.

- The product is isolated as a white to light yellow crystalline solid with purity >98% (HPLC) and melting point around 130–134 °C.

| Parameter | Details |

|---|---|

| Starting materials | 3-chlorophenylhydrazine, ethyl acetoacetate |

| Solvent | Ethanol or similar |

| Reaction conditions | Reflux, several hours |

| Product purity | >98% (HPLC) |

| Physical state | Solid, white to light yellow powder |

| Melting point | 130–134 °C |

Preparation of 5-(Ethylsulphonyl)-2-hydroxyphenyl Azo Component

- The ethylsulphonyl group is introduced by sulfonation of ethyl-substituted phenols or by reaction of hydroxyphenyl derivatives with ethylsulfonyl chloride under basic conditions.

- The hydroxyphenyl azo component is prepared by diazotization of an appropriate aromatic amine followed by coupling with the hydroxyphenyl derivative.

- The azo coupling is typically performed in mildly alkaline aqueous or alcoholic media at low temperatures to maintain diazonium salt stability.

Azo Coupling to Form the Target Compound

- The azo coupling reaction involves the reaction of the diazonium salt derived from the ethylsulphonyl-hydroxyphenyl amine with the pyrazolone intermediate.

- The pyrazolone acts as the coupling component at the 4-position.

- The reaction is carried out in aqueous or mixed solvent systems, often at 0–5 °C to control the reaction rate and avoid side reactions.

- The product precipitates out and is filtered, washed, and recrystallized from ethanol or other solvents to achieve high purity.

Representative Reaction Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Pyrazolone formation | 3-chlorophenylhydrazine + ethyl acetoacetate, reflux in ethanol | 2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| 2 | Sulfonation | Hydroxyphenyl derivative + ethylsulfonyl chloride, base | 5-(ethylsulphonyl)-2-hydroxyphenyl derivative |

| 3 | Diazotization | Aromatic amine + NaNO2/HCl, 0–5 °C | Diazonium salt |

| 4 | Azo coupling | Pyrazolone + diazonium salt, 0–5 °C | Target azo compound |

Analytical and Purification Details

- Purity is confirmed by HPLC (>98%).

- Melting point determination confirms compound identity (130–134 °C for pyrazolone intermediate).

- NMR spectroscopy (1H and 13C) confirms the structure, especially the aromatic protons, azo linkage, and pyrazolone ring protons.

- IR spectroscopy identifies characteristic functional groups: azo (-N=N-) stretch, hydroxyl (-OH), sulfonyl (S=O), and carbonyl (C=O) groups.

- Mass spectrometry confirms molecular weight and fragmentation pattern consistent with the target compound.

Research Findings and Optimization Notes

- The azo coupling step is sensitive to pH and temperature; maintaining low temperature and slightly alkaline pH improves yield and purity.

- The ethylsulphonyl substituent enhances solubility and dyeing properties, but requires careful control during sulfonation to avoid overreaction.

- Recrystallization from ethanol or ethanol-water mixtures is effective for purification.

- Storage under inert atmosphere and in cool, dark conditions (<15 °C) preserves compound stability.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Pyrazolone synthesis | 3-chlorophenylhydrazine + ethyl acetoacetate, reflux ethanol | High purity, crystalline solid |

| Sulfonation of phenyl derivative | Ethylsulfonyl chloride, base, controlled temp | Introduces ethylsulphonyl group |

| Diazotization | Aromatic amine + NaNO2/HCl, 0–5 °C | Formation of stable diazonium salt |

| Azo coupling | Pyrazolone + diazonium salt, 0–5 °C, slightly alkaline | Target azo compound, high yield |

| Purification | Recrystallization from ethanol | >98% purity, confirmed by HPLC |

| Characterization | NMR, IR, MS, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules due to its reactive functional groups. For instance, it can undergo various chemical reactions:

- Oxidation : Can produce different products depending on the reagents used.

- Reduction : Modifies the azo group, potentially forming amines.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Biological Studies

Due to its structural characteristics, this compound is useful in biochemical studies:

- It interacts with biological molecules, making it relevant for researching enzyme activity and receptor binding.

- Potential applications in pharmacology include evaluating its effects on specific molecular targets, which could lead to the development of new therapeutic agents.

Dyes and Pigments

The azo group present in the compound makes it suitable for use in dye and pigment production. Its vibrant color properties are leveraged in various industrial applications, including textiles and coatings.

Case Studies

Several studies have explored the applications of similar pyrazolone derivatives, providing insights into their biological activities:

- Anticonvulsant Activity : Research has shown that related pyrazolone compounds exhibit anticonvulsant properties when evaluated against maximal electroshock-induced seizures.

- Analgesic and Anti-inflammatory Effects : Some synthesized derivatives have been tested for analgesic and anti-inflammatory activities, indicating their potential as pain relief agents.

- Mechanism of Action Studies : Investigations into how these compounds interact with specific enzymes or receptors can elucidate their mechanisms of action, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The ethylsulphonyl group in the target compound significantly lowers electron density at the pyrazol-3-one core compared to analogs with methyl or ethoxy substituents (e.g., ). This enhances stability toward nucleophilic attack but may reduce solubility in nonpolar media .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

The compound 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, pharmacological implications, and relevant research findings associated with this compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiproliferative , anti-inflammatory , and antioxidant properties.

Antiproliferative Activity

Research indicates that compounds similar to this pyrazole derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related pyrazole compounds inhibited the growth of HCT-116 and HeLa cancer cells with IC50 values ranging from 0.69 to 11 μM, showing promise as potential anticancer agents .

The mechanism through which this compound exerts its antiproliferative effects may involve the inhibition of specific signaling pathways associated with cell proliferation. Molecular docking studies have suggested that these compounds can interact with key proteins involved in cancer progression, such as histone deacetylases (HDACs), which play a critical role in regulating gene expression .

Case Study 1: Anticancer Efficacy

In a recent study focusing on novel pyrazole derivatives, it was found that certain analogs exhibited potent anticancer activity against breast cancer cell lines. The study highlighted that the incorporation of various substituents significantly influenced the compound's efficacy and selectivity .

Case Study 2: Anti-inflammatory Properties

Another investigation revealed that pyrazole derivatives could effectively inhibit pro-inflammatory cytokines in vitro. The results suggested that these compounds might serve as potential therapeutic agents for inflammatory diseases by modulating immune responses .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 0.69 | Antiproliferative |

| Compound B | Structure B | 11 | Antiproliferative |

| Compound C | Structure C | 14 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.